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Compound of Interest

Compound Name: BIA 10-2474

Cat. No.: B606104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fatty acid amide hydrolase (FAAH) inhibitor

BIA 10-2474 with other relevant compounds in its class. The tragic outcome of the Phase I

clinical trial of BIA 10-2474 in 2016, which resulted in one death and severe neurological

damage in four other participants, underscores the critical importance of thorough preclinical

evaluation, particularly concerning inhibitor selectivity.[1][2] This document summarizes key

experimental data, details the methodologies used for these assessments, and visualizes the

underlying biological and experimental frameworks to offer a comprehensive understanding of

the pharmacological distinctions between BIA 10-2474 and other FAAH inhibitors.

Data Presentation
The following tables summarize the quantitative data comparing BIA 10-2474 with other

notable FAAH inhibitors.

Table 1: In Vitro and In Situ Potency of FAAH Inhibitors

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b606104?utm_src=pdf-interest
https://www.benchchem.com/product/b606104?utm_src=pdf-body
https://www.benchchem.com/product/b606104?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5641481/
https://en.wikipedia.org/wiki/BIA_10-2474
https://www.benchchem.com/product/b606104?utm_src=pdf-body
https://www.benchchem.com/product/b606104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target Assay Type IC50 (µM) Species Reference

BIA 10-2474 FAAH
In vitro (cell

lysates)
>1 Human [3]

FAAH
In situ (intact

cells)
0.05 - 0.07 Human [1]

PF-04457845 FAAH In situ - Human [1]

URB597 FAAH -
4.6 nM

(0.0046 µM)
- [4]

JNJ-1661010 FAAH -
12 nM (0.012

µM)
Human [4]

JNJ-

42165279
FAAH -

70 nM (0.07

µM)
Human [4]

AM4303 FAAH In vitro
2 nM (0.002

µM)
Human [5][6]

AM4302 FAAH In vitro
60 nM (0.06

µM)
Human [5][6]

Note: In situ assays are conducted in intact cells, which can provide a more physiologically

relevant measure of a compound's potency.

Table 2: Selectivity Profile of FAAH Inhibitors Against Off-Target Serine Hydrolases
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Compound
Off-Target
Enzyme

Inhibition Species Reference

BIA 10-2474

FAAH2, ABHD6,

ABHD11, LIPE,

PNPLA6, CES1,

CES2, CES3

Yes Human [1][3]

PF-04457845 FAAH2 Yes Human [1]

Other serine

hydrolases
No Human [1]

JZL-195 MAGL, ABHD6 Yes - [7]

URB597
Multiple serine

hydrolases
Yes - [7]

Table 3: Pharmacokinetic Parameters of BIA 10-2474 in Humans (Single Ascending Dose)

Dose (mg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t1/2 (h)

0.25 5.8 ± 2.1 1.0 (0.5-2.0) 16.1 ± 4.5 4.5 ± 1.1

1.25 32.8 ± 11.2 1.0 (0.5-2.0) 114 ± 29 5.5 ± 1.2

2.5 68.9 ± 21.5 1.0 (0.5-4.0) 266 ± 63 6.0 ± 1.0

5 134 ± 34 1.5 (1.0-4.0) 618 ± 134 6.8 ± 1.1

10 289 ± 73 2.0 (1.0-4.0) 1480 ± 290 7.6 ± 1.1

20 586 ± 141 2.0 (1.0-4.0) 3380 ± 680 8.2 ± 1.1

40 1180 ± 280 2.0 (1.0-4.0) 7810 ± 1470 8.8 ± 1.0

100 2890 ± 680 2.5 (1.0-6.0) 24100 ± 4900 9.3 ± 1.2

Data presented as mean ± SD, except for Tmax which is median (range). Adapted from Rocha

et al., 2022.[8][9]
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Experimental Protocols
FAAH Inhibition Assay (Fluorometric)
This assay is a common method for determining the in vitro potency of FAAH inhibitors.[10]

Principle: The assay utilizes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-

methylcoumarin amide (AAMCA), which is cleaved by FAAH to release a highly fluorescent

product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly

proportional to FAAH activity.[10]

Methodology:

Enzyme Source: Cell or tissue homogenates containing FAAH are prepared.

Reaction Setup: The enzyme preparation is incubated with the test inhibitor at various

concentrations in a 96-well plate.

Reaction Initiation: The AAMCA substrate is added to start the enzymatic reaction.

Detection: The fluorescence is monitored over time using a microplate reader with excitation

and emission wavelengths typically around 360 nm and 465 nm, respectively.[11][12]

Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence

curve. The IC50 value, the concentration of inhibitor that causes 50% inhibition of FAAH

activity, is then determined by plotting the percentage of inhibition against the inhibitor

concentration.[10]

Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic technique used to assess the selectivity of enzyme

inhibitors within a complex proteome.[1]

Principle: ABPP utilizes active site-directed chemical probes that covalently bind to the active

site of enzymes. In a competitive experiment, pre-incubation with an inhibitor will block the

binding of the probe to its target enzymes. The degree of probe binding is then quantified to

determine the inhibitor's potency and selectivity.
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Methodology:

Sample Preparation: Human cells or tissue proteomes are used.

Inhibitor Incubation: The proteome is pre-incubated with the test inhibitor (e.g., BIA 10-2474
or PF-04457845) at various concentrations.

Probe Labeling: A broad-spectrum serine hydrolase probe, such as fluorophosphonate-

rhodamine (FP-rhodamine), is added to the mixture to label the active serine hydrolases that

were not inhibited by the test compound.

Analysis: The proteins are separated by SDS-PAGE, and the fluorescence of the labeled

enzymes is visualized. Alternatively, a more quantitative approach involves using probes with

reporter tags for mass spectrometry-based analysis, allowing for the identification and

quantification of a large number of serine hydrolases.[1]

Selectivity Determination: By comparing the protein labeling profile in the presence and

absence of the inhibitor, off-target enzymes that are also inhibited by the compound can be

identified.
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Caption: FAAH-mediated degradation of anandamide and its inhibition.
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Caption: Workflow for a fluorometric FAAH inhibition assay.
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Concluding Remarks
The available data strongly suggest that the severe toxicity observed with BIA 10-2474 was not

a class-wide effect of FAAH inhibition but was likely due to its unique and unfavorable

pharmacological profile.[2] Specifically, BIA 10-2474 is an irreversible inhibitor with lower

potency and significantly poorer selectivity compared to other FAAH inhibitors like PF-

04457845.[1][13] Its off-target engagement of multiple other serine hydrolases involved in lipid

metabolism is the most probable cause of the observed neurotoxicity.[1][3] This case highlights

the critical need for comprehensive selectivity profiling, such as through activity-based protein

profiling, early in the drug development process to identify potential safety liabilities that may

not be apparent from primary target-based assays alone. For researchers in the field, the story

of BIA 10-2474 serves as a stark reminder that a thorough understanding of a compound's full

interaction landscape is paramount to ensuring clinical safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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